

# Long-Term Transplant-Free Survival in Maralixibat-Treated Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Maralixibat |           |  |  |
| Cat. No.:            | B1675085    | Get Quote |  |  |

This guide provides a comprehensive comparison of the long-term transplant-free survival (TFS) in patients with cholestatic liver diseases, primarily Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC), treated with **maralixibat**. The performance of **maralixibat** is evaluated against alternative treatments, including the ileal bile acid transporter (IBAT) inhibitor odevixibat, surgical interventions such as partial external biliary diversion (PEBD), and the natural history of the diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview supported by experimental data, methodologies, and visual representations of key biological pathways and study designs.

# Data Presentation: Comparative Transplant-Free Survival

The following tables summarize the quantitative data on long-term transplant-free survival for **maralixibat** and its comparators in patients with Alagille syndrome and progressive familial intrahepatic cholestasis.

Table 1: Long-Term Transplant-Free Survival in Alagille Syndrome (ALGS)



| Treatment/Coh<br>ort                      | Study/Databas<br>e                                                     | Follow-up<br>Duration | Transplant-<br>Free Survival<br>Rate             | Key Findings<br>& Citations                                                                                                                                                                                |
|-------------------------------------------|------------------------------------------------------------------------|-----------------------|--------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Maralixibat                               | Pooled Analysis<br>(ITCH, IMAGO,<br>IMAGINE,<br>IMAGINE-II,<br>ICONIC) | Up to 6 years         | 71.4%                                            | Maralixibat- treated patients had a 70% lower risk of any clinical outcome (including liver transplant or death) compared to a natural history cohort.[1] A six-year survival benefit was demonstrated.[1] |
| Natural History                           | GALA Database                                                          | 18 years              | 40.3%                                            | Data from a large international cohort shows that a significant portion of children with ALGS require liver transplantation by adulthood.[2]                                                               |
| Partial External Biliary Diversion (PEBD) | Retrospective<br>Chart Review                                          | Median 3.1 years      | 93% (1 out of 14 patients received a transplant) | In a small study, PEBD was shown to relieve pruritus and improve growth, potentially postponing or avoiding the                                                                                            |



|            |            |          |                                                                   | need for liver<br>transplantation.<br>[5] However,                                                                      |
|------------|------------|----------|-------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
|            |            |          |                                                                   | another analysis suggests SBD in                                                                                        |
|            |            |          |                                                                   | ALGS was associated with                                                                                                |
|            |            |          |                                                                   | an increased risk of liver transplantation or death, possibly indicating it as a marker for a more severe phenotype.[6] |
| Odevixibat | ASSERT-EXT | 72 weeks | Not explicitly reported as TFS, but showed sustained improvements | Long-term data showed sustained improvements in pruritus and serum bile acids. [7][8]                                   |

Table 2: Long-Term Transplant-Free Survival in Progressive Familial Intrahepatic Cholestasis (PFIC)



| Treatment/Coh<br>ort   | Study/Databas<br>e                | Follow-up<br>Duration | Transplant-<br>Free Survival<br>Rate                | Key Findings<br>& Citations                                                                                                                                                                                                        |
|------------------------|-----------------------------------|-----------------------|-----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Maralixibat<br>(PFIC2) | INDIGO Phase 2<br>Study           | 5 years               | Significantly improved in sBA responders (p=0.0006) | Patients with PFIC2 who achieved serum bile acid (sBA) control with maralixibat had a significant improvement in transplant-free survival.[9] All sBA responders remained transplant-free after more than 5 years.[10][11]         |
| Odevixibat             | PEDFIC 1 & 2<br>(Pooled Analysis) | Up to 3 years         | High rates of<br>native liver<br>survival (≥77%)    | sBA decreases at 6 months were strongly associated with native liver survival for up to 3 years in odevixibat- treated patients. [12][13] All 35 sBA responders and 13 of 14 partial responders remained transplant-free. [12][13] |



| Natural History<br>(PFIC2)                      | NAPPED<br>Consortium      | 18 years | 32% alive with native liver      | This large<br>retrospective<br>database<br>provides natural<br>history data for<br>comparison.[14]                               |
|-------------------------------------------------|---------------------------|----------|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Partial External<br>Biliary Diversion<br>(PEBD) | Retrospective<br>Analysis | 5 years  | 100% for PFIC1,<br>38% for PFIC2 | Surgical interruption of the enterohepatic circulation can lead to improved transplant-free survival, particularly in PFIC1.[15] |

### **Experimental Protocols**

Detailed methodologies for the key clinical trials and observational studies cited are outlined below to provide context for the presented data.

#### **Maralixibat Clinical Trials**

- ICONIC Study (ALGS): This was a Phase 2b, double-blind, placebo-controlled, randomized withdrawal study with a long-term open-label extension.[13][15][16][17][18][19]
  - Patient Population: Children aged 1 to 18 years with a diagnosis of ALGS, evidence of cholestasis, and significant pruritus.
  - Design: The study included an 18-week open-label treatment period with maralixibat, followed by a 4-week randomized withdrawal period where patients either continued maralixibat or received a placebo. Subsequently, all patients could enter a long-term open-label extension.
  - Endpoints: The primary endpoint was the change in serum bile acid (sBA) levels.
     Secondary endpoints included changes in pruritus scores (ItchRO(Obs)), and long-term



outcomes like transplant-free survival were assessed in post-hoc analyses.[20][21]

- INDIGO Study (PFIC): This was a Phase 2, open-label, long-term study.[6][9][14][22][23][24]
  - Patient Population: Children with genetically confirmed PFIC type 1 (FIC1 deficiency) or type 2 (BSEP deficiency).
  - Design: Patients received maralixibat in this open-label study with a long-term extension phase. The study evaluated the efficacy and safety of maralixibat over several years.
  - Endpoints: The primary focus was on the change in sBA levels and pruritus. Transplantfree survival was a key long-term outcome assessed, particularly in relation to sBA response.[10][11]

#### **Odevixibat Clinical Trials**

- PEDFIC 1 & 2 Studies (PFIC): PEDFIC 1 was a Phase 3, randomized, double-blind, placebo-controlled trial, and PEDFIC 2 was its long-term, open-label extension.[12][13][16] [18][21][25][26][27]
  - Patient Population: Patients with PFIC types 1 or 2.
  - Design: In PEDFIC 1, patients were randomized to receive odevixibat or placebo for 24 weeks. PEDFIC 2 enrolled patients from PEDFIC 1 and new patients into an open-label extension to assess long-term safety and efficacy.
  - Endpoints: The primary endpoints were the assessment of pruritus and sBA response.
     Native liver survival was a key outcome measured in the pooled analysis of both studies.
     [12][13]

### **Comparator Cohorts**

- GALA (Global ALagille Alliance) Study: A multicenter, retrospective, international database study to define the natural history of ALGS.[9][11][17][28][29]
  - Methodology: Collects clinical, genetic, and laboratory data from a large cohort of children and young adults with ALGS to understand the disease spectrum and long-term outcomes, including native liver survival.



- NAPPED (NAtural course and Prognosis of PFIC and Effect of biliary Diversion) Consortium:
   A large, retrospective database investigating the natural history of PFIC and the outcomes of surgical biliary diversion.[4][8][9][14][23][30][31]
  - Methodology: This consortium gathers data to characterize the natural history of severe BSEP deficiency and assess the impact of genetic factors and interventions like surgical biliary diversion on major outcomes such as native liver survival.
- Partial External Biliary Diversion (PEBD): This is a surgical procedure and data is typically derived from retrospective case series.
  - Procedure: A surgical procedure that diverts a portion of the bile from the gallbladder to an external stoma on the abdomen, thereby interrupting the enterohepatic circulation of bile acids.[3][5][19][27][32][33]

# **Mandatory Visualization**

The following diagrams illustrate the signaling pathways and experimental workflows relevant to **maralixibat** treatment and the pathophysiology of the targeted diseases.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Alagille Syndrome (AGS) and Notch Signaling | Hepar Lab [medicine.yale.edu]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Laparoscopic partial external biliary diversion procedure in progressive familial intrahepatic cholestasis: a new approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfic.org [pfic.org]
- 5. Progressive Familial Intrahepatic Cholestasis: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 6. Maralixibat for the treatment of PFIC: Long-term, IBAT inhibition in an open-label, Phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pfic.org [pfic.org]
- 9. galastudy.com [galastudy.com]
- 10. Analysis of Liver Repair Mechanisms in Alagille Syndrome and Biliary Atresia Reveals a Role for Notch Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rare but Real: The Alagille Syndrome Story A High-Level Review of the GALA Study |
   The Medical Education Network | eLecture [meded.co.za]



- 12. How LIVMARLI Works | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]
- 13. Livmarli (maralixibat) to Treat Cholestatic Pruritus in Alagille Syndrome, US [clinicaltrialsarena.com]
- 14. mirumpharma.com [mirumpharma.com]
- 15. Clinical Review Maralixibat (Livmarli) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. orbi.uliege.be [orbi.uliege.be]
- 18. Bylvay® (odevixibat) data shows sustained improvement in severe itch and serum bile acid levels in patients with PFIC and ALGS [ipsen.com]
- 19. researchgate.net [researchgate.net]
- 20. Xenobiotic Nuclear Receptor Signaling Determines Molecular Pathogenesis of Progressive Familial Intrahepatic Cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 21. Explore Bylvay® (odevixibat) clinical trials in PFIC For HCPs [bylvay.com]
- 22. Health Care Professional Site | Mechanism of Disease [knowcholestaticliverdisease.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Maralixibat for the treatment of PFIC: Long-term, IBAT inhibition in an open-label, Phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. PEDFIC Trial Program | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. The Lancet Gastroenterology & Hepatology Publishes Data from Albireo's Landmark PEDFIC 1 Study of Bylvay® (odevixibat) Treatment in PFIC BioSpace [biospace.com]
- 28. Global ALagille Alliance GALA Study | Alagille Syndrome Alliance [alagille.org]
- 29. cheoresearch.ca [cheoresearch.ca]
- 30. The Natural Course of FIC1 Deficiency: Results from the Napped-Consortium | DIAL.pr -BOREAL [dial.uclouvain.be]
- 31. NAPPED | UMCG Data catalogue [umcgresearchdatacatalogue.nl]
- 32. youtube.com [youtube.com]
- 33. How LIVMARLI Works | LIVMARLI® (maralixibat) | Official HCP Site [livmarlihcp.com]
- To cite this document: BenchChem. [Long-Term Transplant-Free Survival in Maralixibat-Treated Patients: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1675085#long-term-transplant-free-survival-in-maralixibat-treated-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com